methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate
Overview
Description
Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate is primarily used as an intermediate in organic synthesis. Pete et al. (2006) describe the synthesis of formyl-1H-indole-2-carboxylates, which are valuable intermediates, from 2-ethoxycarbonyl-1H-indole methanesulfonic acids. This process involves transforming the sulfomethyl group to a formyl function (Pete, Szöllösy, & Szokol, 2006). Similarly, Pete et al. (2003) synthesized ethyl 5-formyl-1H-indole-2-carboxylates through a related method (Pete, Parlagh, & Tőke, 2003).
Pharmacological Applications
In pharmacological research, various derivatives of this compound are explored for potential therapeutic applications. For instance, Carbone et al. (2013) prepared derivatives of this compound as part of their research into analogues of the bisindole alkaloid topsentin. These compounds were tested for anticancer activity, with one derivative showing moderate activity against specific cancer cell lines (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).
Material Science and Physical Chemistry
In the field of material science and physical chemistry, the derivatives of this compound have been studied for their thermodynamic properties. Carvalho et al. (2016) conducted a study on the standard molar enthalpies of formation of ethyl 1H-indole-2-carboxylate and its methyl variant, providing valuable data for further chemical applications (Carvalho, Amaral, Morais, & Silva, 2016).
Other Research Areas
The compound and its derivatives have also found use in various other areas of chemical research. For instance, the synthesis of 4H-furo[3,2-b]indole derivatives by Tanaka, Yakushijin, and Yoshina (1979) involved the use of methyl or ethyl indole-2-carboxylates as key intermediates (Tanaka, Yakushijin, & Yoshina, 1979). This highlights the versatility of this compound in diverse chemical syntheses.
Mechanism of Action
Target of Action
Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate, as an indole derivative, is known to have a broad spectrum of biological activities Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
methyl 1-ethyl-3-formylindole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-14-7-9(8-15)12-10(13(16)17-2)5-4-6-11(12)14/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWQVXVTZDKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654694 | |
Record name | Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-45-5 | |
Record name | Methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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